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Compound Name: Irafamdastat

Cat. No.: B15604452

Audience: Researchers, scientists, and drug development professionals.

Core Subject: ladademstat, a first-in-class, orally available, and selective covalent inhibitor of
Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic regulator with a significant role in
cancer cell differentiation and proliferation.

Introduction

ladademstat (ORY-1001) is an investigational small molecule that selectively inhibits the
epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine
dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional
regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)
[31[4].

In numerous cancers, particularly hematologic malignancies like Acute Myeloid Leukemia
(AML), LSD1 is overexpressed and is crucial for maintaining a state of poor differentiation,
thereby promoting leukemic stem cell capacity and proliferation[4]. By inhibiting LSD1,
ladademstat aims to restore normal gene expression, induce differentiation of cancer cells, and
reduce tumor growth[3].

Mechanism of Action

ladademstat exerts its antineoplastic effects through a dual mechanism targeting LSD1's
enzymatic and scaffolding functions[4].
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« Inhibition of Demethylase Activity: It binds covalently to the FAD cofactor in the catalytic
center of LSDL1. This action blocks the demethylation of key histone marks like H3K4mel/2,
leading to an increase in these marks and the subsequent expression of tumor suppressor
and differentiation-associated genes|3].

» Disruption of Scaffolding Function: In myeloid cells, LSD1 acts as a scaffold for the
GFI1/CoREST transcriptional repressor complex, which is essential for maintaining the
leukemic phenotype. ladademstat's binding to LSD1 induces a conformational change that
sterically hinders the interaction between LSD1 and GFI-1. This uncoupling disrupts the
repressor complex, forcing leukemic blasts to differentiate[4].

This dual action leads to a shift from a proliferative to a differentiation gene signature in AML
cells, representing a potent therapeutic strategy[4].
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Caption: Mechanism of ladademstat in AML.
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Preclinical and Clinical Research Data

ladademstat has undergone evaluation as a monotherapy and in combination with other agents
in both preclinical models and human clinical trials.

Preclinical Evaluation

Preclinical studies in AML models demonstrated that ladademstat induces a gene expression
shift from a proliferation to a differentiation signature, validating its mechanism of action. These
studies provided the rationale for its clinical development[4]. In Small Cell Lung Cancer (SCLC)
models, ladademstat was shown to impair the binding between LSD1 and INSM1, restoring the
expression of tumor-suppressing genes like NOTCHL1 and leading to significant tumor
regression.

Clinical Trial Data

ladademstat has shown a manageable safety profile and promising efficacy in multiple clinical
trials, particularly in hematologic malignancies.

Table 1: Summary of Key Clinical Trial Results for ladademstat
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Trial Name /
- Cancer Type
Identifier

1st Line
Elderly Unfit
AML

ALICE (Phase
)

Treatment
Regimen

ladademstat +
Azacitidine

Key Efficacy

e Reference
Objective

Response Rate

(ORR): 81% (in

27 evaluable

pts) Complete

Remission

(CRICRI): 64%

of responders

[4]

Median Overall
Survival (OS)

for CR/CRI pts:
~14.3 months

Phase I/lla (First- Relapsed/Refract

in-Human) ory (R/R) AML

ladademstat

Monotherapy

Confirmed
biologic activity,
reduction in
blood/bone
marrow blasts,
and one
Complete
Remission with ol
incomplete count
recovery (CRi).
Established
Recommended
Phase 2 Dose

(RP2D).

FRIDA (Phase FLT3-mutated
Ib) R/R AML

ladademstat +
Gilteritinib

Response Rate
(at expansion
dose): 67% (8/12
pts) Complete
Response
(CR+CRh+CRIi):
58% (7/12 pts)
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Trial Name / Treatment Key Efficacy
. Cancer Type . Reference
Identifier Regimen Results
Overall
) Newly ladademstat + Response Rate:
Phase Ib (Triplet ] i o
Diagnosed Unfit Azacitidine + 100%
Combo) o
AML Venetoclax (preliminary data,
first 8 pts)

| CLEPSIDRA (Phase lla) | 2nd Line SCLC | ladademstat + Platinum/Etoposide | Showed
strong and long-lasting tumor regression in preclinical models, providing rationale for this trial. |

Experimental Protocols and Methodologies

The clinical development of ladademstat has been guided by robust trial designs. Below is a

generalized protocol based on the ALICE Phase Il study.

ALICE Phase Il Trial Protocol (Generalized)

Study Design: A Phase 2, open-label study to evaluate the safety and efficacy of
ladademstat in combination with Azacitidine for the frontline treatment of adult AML patients
considered unfit for intensive chemotherapy[4].

Patient Population: Adult patients with previously untreated, de novo or secondary AML,
classified as unfit for standard induction therapy based on age (e.g., >75 years) or
comorbidities[4].

Treatment Regimen:

o ladademstat: Administered orally at doses of 60 or 90 pg/m?3/day, on a schedule of 5 days
on, 2 days off, weekly[4].

o Azacitidine: 75 mg/m? administered subcutaneously for 7 days on a 28-day cycle[4].

Primary Endpoints:
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o Safety and tolerability of the combination.

o Overall Response Rate (ORR), including CR, CRi, and partial remission (PR)[4].

e Secondary Endpoints:
o Duration of Response (DoR).
o Overall Survival (OS).

o Pharmacokinetic (PK) and Pharmacodynamic (PD) assessments to confirm target
engagement and biological activity[4][5].

e Assessments:
o Safety was monitored via adverse event (AE) reporting according to standard criteria.

o Efficacy was assessed by bone marrow aspirates and biopsies at baseline, end of Cycle 2,
and as clinically indicated.

o Measurable Residual Disease (MRD) was evaluated in responding patients by flow
cytometry[4].

Experimental Workflow Diagram
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Caption: Generalized workflow for the ALICE Phase Il clinical trial.

Conclusion and Future Directions

ladademstat is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action
that promotes differentiation in cancer cells. Clinical data, particularly in AML, have
demonstrated a favorable safety profile and robust efficacy, both as a monotherapy and in
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combination with standard-of-care agents like azacitidine. The high response rates observed in
difficult-to-treat patient populations, including those with high-risk mutations, underscore its
potential to address significant unmet medical needs[4].

Ongoing and future research will continue to explore ladademstat's efficacy in broader patient
populations and different cancer types, including solid tumors like SCLC and neuroendocrine
carcinomas. Further combination strategies, such as the triplet therapy with venetoclax and
azacitidine, may offer even greater clinical benefit and are currently under investigation. The
identification of predictive biomarkers will be crucial for optimizing patient selection and
personalizing treatment strategies moving forward.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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